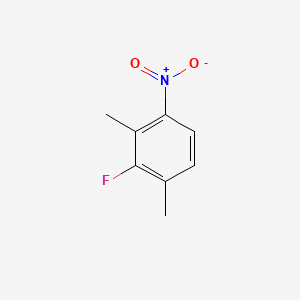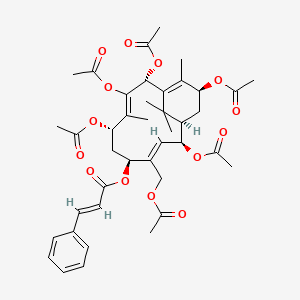
Taxuspine X
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxuspine X is a rare bicyclic taxane-related diterpenoid isolated from the stems of the Japanese yew, Taxus cuspidata . It features a unique 6/12-membered ring system with a cinnamoyl group at the C-5 position . This compound belongs to the broader class of taxanes, which are known for their significant biological activities, including anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxuspine X involves complex organic reactions due to its intricate structure. The preparation typically starts with the extraction of natural taxanes from the Japanese yew, followed by specific chemical modifications to achieve the desired structure . Common reagents used include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and toluene, which are dried over sodium hydride or Na/benzophenone prior to use . Anhydrous reactions are conducted under a positive pressure of dry nitrogen or argon .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. The process generally involves large-scale extraction from natural sources, followed by purification and chemical modification steps .
化学反应分析
Types of Reactions: Taxuspine X undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced or altered biological activities .
科学研究应用
Taxuspine X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies .
Biology: In biological research, this compound is studied for its interactions with cellular components and its potential as a tool for understanding cellular processes .
Medicine: this compound exhibits significant anticancer properties and is investigated for its potential use in cancer therapy. It acts as a P-glycoprotein inhibitor, which can help overcome multidrug resistance in cancer cells .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and other biologically active compounds .
作用机制
The primary mechanism of action of Taxuspine X involves the disruption of microtubule function . Microtubules are essential for cell division, and this compound stabilizes GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division by preventing depolymerization . This mechanism is similar to other taxanes, making this compound a potent mitotic inhibitor .
相似化合物的比较
Taxuspine Y: Features a 5/7/6-membered ring system.
Taxuspine Z: Consists of a 6/8/6-ring system with a Winterstein’s acid moiety at C-5.
Paclitaxel (Taxol): A well-known taxane used in cancer therapy.
Docetaxel (Taxotere): Another widely used taxane in chemotherapy.
Uniqueness: Taxuspine X is unique due to its rare 6/12-membered ring system and its specific biological activities, particularly its role as a P-glycoprotein inhibitor . This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBNRACKRBUYNP-AHLSXCLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
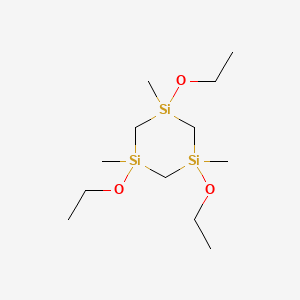

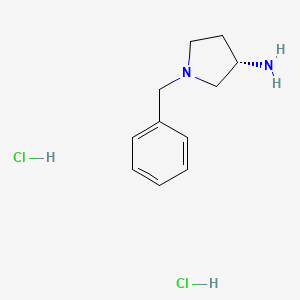

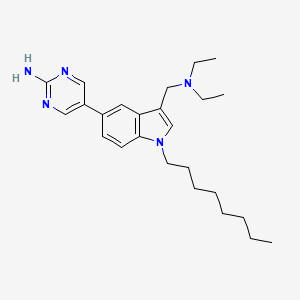
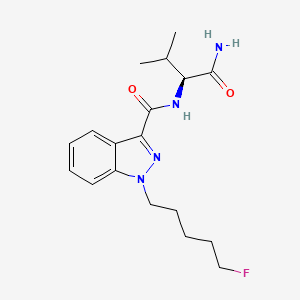
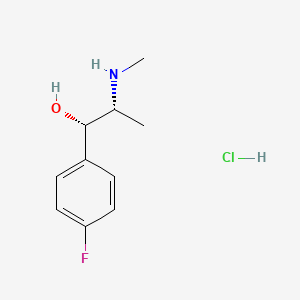
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)

